molecular formula C9H12O4 B12534138 2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl- CAS No. 820986-07-0

2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl-

Cat. No.: B12534138
CAS No.: 820986-07-0
M. Wt: 184.19 g/mol
InChI Key: LGFBULIURPOMMI-UHFFFAOYSA-N
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Description

The compound 2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl- is a pyranone derivative characterized by a 3-methyl substituent and a dimethoxymethyl group at position 4 of the pyran-2-one ring. Pyranones are oxygen-containing heterocycles with significant relevance in medicinal chemistry and natural product synthesis due to their diverse bioactivities and structural versatility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

820986-07-0

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

4-(dimethoxymethyl)-3-methylpyran-2-one

InChI

InChI=1S/C9H12O4/c1-6-7(9(11-2)12-3)4-5-13-8(6)10/h4-5,9H,1-3H3

InChI Key

LGFBULIURPOMMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=COC1=O)C(OC)OC

Origin of Product

United States

Preparation Methods

One-Pot Synthesis with N,N-Dimethylacetamide Dimethyl Acetal

A method reported by Kepe et al. employs methyl ketones (1 ), N,N-dimethylacetamide dimethyl acetal (2 ), and N-acylglycines (4 ) in acetic anhydride. The reaction proceeds through:

  • Enaminoketone Formation : Alkylation of methyl ketones with acetal 2 generates intermediate enaminoketones (3 ).
  • Cyclization : Reaction with N-acylglycines (4 ) under acidic conditions forms 4-methyl-2H-pyran-2-ones (6–19 ).

Adaptation for Target Compound
To introduce the dimethoxymethyl group at position 4, a dimethoxymethyl-substituted ketone precursor could replace the methyl ketone. For example, dimethoxymethyl acetone derivatives might undergo analogous cyclization. Yields for analogous 4-substituted pyran-2-ones range from 31% to 81%.

Reagents Conditions Yield Reference
Methyl ketone, Acetal 2 , N-Acylglycine 4 Acetic anhydride, reflux 31–81%

Modified One-Pot Methodology for Sterically Hindered Ketones

For arylacetones or cycloalkanones, a modified protocol using DMFDMA (dimethylformamide dimethyl acetal) and hippuric acid achieves higher yields. This method:

  • Generates Enaminoketones : DMFDMA reacts with ketones under reflux.
  • Cyclizes : Hippuric acid and acetic anhydride facilitate ring closure.

Application to Target Compound
A dimethoxymethyl-substituted arylacetone (e.g., 3,4-dimethoxyphenylacetone) could replace standard arylacetones. Yields for analogous 5-aryl-6-methyl derivatives reach 78–81%.

Reagents Conditions Yield Reference
Arylacetone, DMFDMA, Hippuric Acid Acetic anhydride, 90°C 78–81%

Organocatalytic Domino Reactions

Organocatalytic approaches enable asymmetric synthesis but require optimization for functional group tolerance.

Wittig Olefination-Cyclization

Wittig reactions offer regioselective control but require careful handling of sensitive intermediates.

Selective Wittig Olefination of Keto Aldehydes

A method by Oikawa et al. involves:

  • Wittig Reaction : Selective olefination of keto aldehydes at the aldehyde site.
  • Acidic Cyclization : Protonation and ring closure to form 2H-pyran-2-ones.

Adaptation for Target Compound
A dimethoxymethyl-substituted keto aldehyde could undergo Wittig olefination followed by cyclization. Yields for analogous compounds exceed 70%.

Reagents Conditions Yield Reference
Keto aldehyde, Wittig Reagent Acidic medium >70%

Comparative Analysis of Methods

Method Advantages Limitations
Cyclization (1.1) High yield, one-pot synthesis Limited to activated ketones
Modified Cyclization (1.2) Compatible with arylacetones Requires DMFDMA, lower scalability
Organocatalytic (2.1) Asymmetric control Low yields, high steric sensitivity
Wittig (3.1) Regioselective, high yields Sensitive intermediates

Chemical Reactions Analysis

Types of Reactions: 2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that derivatives of 2H-pyran-2-one exhibit notable antimicrobial properties. For instance, compounds synthesized from 4-hydroxy-6-methyl-2H-pyran-2-one have been tested for antibacterial and antifungal activities. These studies demonstrate varying degrees of microbial inhibition depending on the substituents attached to the benzene ring in the hydrazide fragment . The structure–activity relationship indicates that modifications can enhance efficacy against specific pathogens.

Anticancer Potential
The compound's structural features allow for modifications that can lead to the development of anticancer agents. Studies have highlighted the potential of pyran derivatives as inhibitors of cancer cell proliferation. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines, suggesting their utility in cancer therapy .

Agrochemicals

Pesticides and Herbicides
2H-Pyran-2-one derivatives are being explored as potential active ingredients in pesticides and herbicides. Their ability to disrupt biological processes in pests makes them suitable candidates for developing environmentally friendly agrochemicals. Research indicates that these compounds can effectively target specific pests while minimizing harm to beneficial organisms .

Materials Science

Polymer Chemistry
In materials science, 2H-pyran-2-one is utilized as a building block for synthesizing polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. The photochemical properties of pyran derivatives have also been investigated, revealing potential applications in photonic materials .

Synthesis Techniques

The synthesis of 2H-pyran-2-one derivatives often involves multicomponent reactions that facilitate the formation of complex structures efficiently. Recent advancements include the use of microwave-assisted synthesis methods, which significantly reduce reaction times and improve yields .

Case Studies

Application Area Study Reference Findings
Antimicrobial Activity Derivatives showed varying degrees of inhibition against bacteria and fungi.
Anticancer Potential Induced apoptosis in cancer cell lines; potential for drug development.
Agrochemicals Effective against specific pests; promising for eco-friendly formulations.
Polymer Chemistry Enhanced thermal stability and mechanical properties in polymer matrices.

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl- involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and similarities between the target compound and other pyranone derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Reference
4-(dimethoxymethyl)-3-methyl-2H-pyran-2-one C₉H₁₂O₄ 4-(dimethoxymethyl), 3-methyl ~184.19 High oxygen content; potential for hydrogen bonding and metabolic stability [Inferred]
3-Methyl-pyran-2-one derivatives (2a, 2b) C₁₀H₁₅O₄ 6-linked 2,3-dihydroxybutan-2-yl chain 199.22 Diastereoisomers with hydroxylated side chains; bioactive potential [1]
4-Hydroxy-6-methyl-3-(2-propenyl)-2H-pyran-2-one C₉H₁₀O₃ 4-hydroxy, 6-methyl, 3-propenyl 166.17 Unsaturated propenyl group; possible radical scavenging activity [12, 15]
6-Methyl-tetrahydro-2H-pyran-2-one C₆H₁₀O₂ Tetrahydro (saturated ring), 6-methyl 114.14 Reduced ring saturation; higher volatility [8]
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one C₁₆H₁₄O₄ 3-benzoylallyl, 4-hydroxy, 6-methyl 270.28 Aromatic benzoyl group; intramolecular nucleophilic addition capability [4]
Key Observations:
  • Substituent Effects : The dimethoxymethyl group in the target compound provides steric bulk and electron-donating effects, contrasting with hydroxyl or unsaturated groups in analogs like 4-hydroxy-6-methyl-3-(2-propenyl)-2H-pyran-2-one. This difference likely influences reactivity; for example, hydroxylated derivatives may participate in redox reactions, while alkoxylated groups enhance lipophilicity.
  • Ring Saturation: Saturated analogs (e.g., tetrahydro-2H-pyran-2-ones) exhibit distinct conformational flexibility and reduced aromaticity compared to unsaturated pyranones, affecting their interaction with biological targets.

Biological Activity

2H-Pyran-2-one, specifically 4-(dimethoxymethyl)-3-methyl-, is a compound belonging to the pyran class of organic compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl- can be represented as follows:

  • Molecular Formula : C₉H₁₀O₄
  • Molecular Weight : 182.17 g/mol

This compound features a pyran ring with dimethoxymethyl and methyl substituents, influencing its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of 2H-pyran-2-one exhibit significant antimicrobial properties. A study highlighted the synthesis of various derivatives and their activity against gram-positive bacteria. Notably, compounds with bulkier substituents at the C-2 position demonstrated increased antibacterial activity. For example, a derivative showed a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus and 0.75 µg/mL against Streptococcus species .

Table 1: Antimicrobial Activity of Selected Derivatives

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against Streptococcus
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one1.560.75
2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-oneNot specifiedNot specified

The antimicrobial activity of pyran derivatives is attributed to their ability to interfere with bacterial cell wall synthesis and disrupt membrane integrity. The presence of an alpha,beta-enone system in these compounds is crucial for their biological activity .

Therapeutic Applications

Beyond antimicrobial properties, compounds in the pyran family have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease (AD). Research has shown that certain pyran derivatives can modulate signaling pathways associated with neuroprotection, making them candidates for further drug development .

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of a pyran derivative in a model of tauopathy. The compound was found to influence pathways like PKA and ERK signaling, promoting neurite outgrowth and suggesting potential for AD treatment .
  • Antihypertensive Activity : In another study, various extracts containing pyran derivatives were evaluated for antihypertensive effects in animal models, demonstrating significant reductions in blood pressure .

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